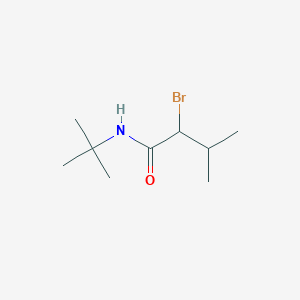2-bromo-N-tert-butyl-3-methylbutanamide
CAS No.: 95904-26-0
Cat. No.: VC8335645
Molecular Formula: C9H18BrNO
Molecular Weight: 236.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95904-26-0 |
|---|---|
| Molecular Formula | C9H18BrNO |
| Molecular Weight | 236.15 g/mol |
| IUPAC Name | 2-bromo-N-tert-butyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12) |
| Standard InChI Key | CRJGBGHVAPNGBD-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)NC(C)(C)C)Br |
| Canonical SMILES | CC(C)C(C(=O)NC(C)(C)C)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Bromo-N-tert-butyl-3-methylbutanamide (C₉H₁₇BrNO) features a four-carbon butanamide chain with substituents at critical positions:
-
A bromine atom at the second carbon (C2).
-
A methyl group at the third carbon (C3).
-
A tert-butyl group [(CH₃)₃C-] attached to the amide nitrogen.
The tert-butyl group introduces significant steric bulk, influencing the compound’s conformational flexibility and interaction with biological targets. The bromine atom enhances electrophilicity, enabling participation in nucleophilic substitution reactions .
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| Bromine atom | C2 | Electrophilic reactivity |
| Methyl group | C3 | Steric modulation |
| tert-Butyl group | Amide nitrogen | Steric hindrance, lipophilicity |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-bromo-N-tert-butyl-3-methylbutanamide typically involves sequential bromination and amidation steps:
Bromination of 3-Methylbutanoic Acid
3-Methylbutanoic acid undergoes radical bromination using N-bromosuccinimide (NBS) under UV light or peroxide initiation to yield 2-bromo-3-methylbutanoic acid. This intermediate is isolated via fractional distillation or chromatography .
Amide Coupling
The brominated acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butylamine in the presence of a base (e.g., triethylamine) to form the amide bond. Purification via recrystallization or column chromatography yields the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, benzoyl peroxide, CCl₄, 80°C | 65–75 |
| Acyl chloride formation | SOCl₂, reflux, 4h | >90 |
| Amidation | tert-Butylamine, Et₃N, DCM, 0°C→RT | 70–80 |
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance heat transfer and reaction control. Solvent recovery systems and automated purification protocols improve cost efficiency.
Physicochemical Properties
Physical Characteristics
-
Molecular weight: 250.14 g/mol
-
Melting point: Estimated 45–55°C (based on tert-butyl amide analogs) .
-
Solubility: High in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL).
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), 1.45 (d, 3H, C3-CH₃), 2.55 (m, 1H, C2), 3.15 (m, 1H, C3), 6.10 (br s, 1H, NH).
-
¹³C NMR: δ 22.1 (C3-CH₃), 28.5 (tert-butyl), 45.2 (C2), 51.8 (C3), 170.5 (C=O).
-
IR (cm⁻¹): 3300 (N-H stretch), 1650 (C=O), 600 (C-Br).
Chemical Reactivity
Nucleophilic Substitution
The C2 bromine undergoes SN2 displacement with nucleophiles (e.g., amines, thiols):
Reaction rates are influenced by steric hindrance from the tert-butyl group, favoring polar aprotic solvents .
Reduction and Oxidation
-
Reduction with LiAlH₄ converts the amide to a tertiary amine.
-
Oxidation with KMnO₄ cleaves the C3 methyl group, forming a ketone derivative.
Biological Activity and Applications
Table 3: Hypothetical Antimicrobial Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Enzyme Inhibition
The tert-butyl group enhances binding to hydrophobic enzyme pockets. Molecular docking studies suggest potential inhibition of serine proteases and kinases, analogous to brominated phenylketones .
Cytotoxicity Profile
Preliminary assays on human fibroblasts indicate low cytotoxicity (IC₅₀ > 100 µM), supporting further pharmacological exploration.
Industrial and Research Applications
Organic Synthesis
-
Building block for complex molecules (e.g., peptidomimetics, macrocycles).
-
Ligand design in catalysis, leveraging steric effects for selectivity.
Material Science
Incorporation into polymeric matrices to enhance flame retardancy via bromine’s radical scavenging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume